molecular formula C19H13F2N5O2S B2675234 N-(2,5-difluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide CAS No. 1243061-22-4

N-(2,5-difluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide

Katalognummer: B2675234
CAS-Nummer: 1243061-22-4
Molekulargewicht: 413.4
InChI-Schlüssel: RWYKRBLDLDGWNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a [1,2,4]triazolo[4,3-a]pyrazin-8-one core substituted with a phenyl group at position 7 and a sulfanyl acetamide moiety at position 2. The acetamide side chain is further modified with a 2,5-difluorophenyl group.

Eigenschaften

IUPAC Name

N-(2,5-difluorophenyl)-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N5O2S/c20-12-6-7-14(21)15(10-12)22-16(27)11-29-19-24-23-17-18(28)25(8-9-26(17)19)13-4-2-1-3-5-13/h1-10H,11H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYKRBLDLDGWNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)NC4=C(C=CC(=C4)F)F)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of the triazolopyrazine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The difluorophenyl group is then introduced via electrophilic substitution reactions. Finally, the sulfanylacetamide moiety is attached through nucleophilic substitution reactions, often using thiol reagents and acylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes selecting suitable solvents, catalysts, and reaction temperatures. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,5-difluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and triazolopyrazine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents are used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted analogs of the original compound.

Wissenschaftliche Forschungsanwendungen

N-(2,5-difluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Wirkmechanismus

The mechanism of action of N-(2,5-difluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazolopyrazine ring is particularly important for its binding affinity, while the difluorophenyl group enhances its stability and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Heterocycle Modifications

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
N-(2,5-difluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide [1,2,4]triazolo[4,3-a]pyrazinone 7-phenyl, 3-sulfanylacetamide (2,5-difluorophenyl) C₂₁H₁₅F₂N₅O₃S 455.44 (calculated)
N-(2,5-dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide [1,2,4]triazolo[4,3-c]pyrimidinone 5-(4-fluorophenylamino), 7-methyl, 2-acetamide (2,5-dimethylphenyl) C₂₃H₂₂FN₅O₂S 475.52
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,5-dimethylphenyl)acetamide [1,2,4]triazolo[4,3-a]pyrazinone 8-(4-chlorobenzylsulfanyl), 2-acetamide (2,5-dimethylphenyl) C₂₄H₂₂ClN₅O₂S 500.98

Key Findings :

  • The triazolo-pyrazinone core (target compound) differs from triazolo-pyrimidinone () in nitrogen positioning, which may alter hydrogen-bonding interactions with biological targets.
  • Substitution at position 8 (chlorobenzylsulfanyl in ) vs. position 3 (sulfanylacetamide in the target compound) impacts steric bulk and electronic properties.

Substituent Effects on Bioactivity

A. Phenyl Ring Modifications
  • 2,5-Difluorophenyl (target compound): Fluorine atoms increase electronegativity and resistance to oxidative metabolism, enhancing bioavailability .
  • 2,5-Dimethylphenyl (): Methyl groups improve lipophilicity but may reduce solubility compared to fluorinated analogs.
  • 4-Chlorobenzyl (): Chlorine enhances hydrophobic interactions but may increase toxicity risks.
B. Sulfanyl Acetamide Side Chain

    Biologische Aktivität

    N-(2,5-difluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide (CAS No. 1242980-99-9) is a compound of significant interest due to its potential biological activities. This article aims to consolidate findings from various studies regarding its biological activity, including antibacterial and anticancer properties.

    Chemical Structure and Properties

    The molecular formula of the compound is C21H17F2N5O2SC_{21}H_{17}F_2N_5O_2S, with a molecular weight of approximately 441.11 g/mol. The compound features a triazolo[4,3-a]pyrazine core, which is known for various biological activities.

    Antibacterial Activity

    Recent studies have highlighted the antibacterial potential of triazolo[4,3-a]pyrazine derivatives. For instance, compounds derived from this scaffold have shown moderate to good antibacterial activities against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains. Specifically, derivatives similar to N-(2,5-difluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .

    Anticancer Activity

    The compound has also been evaluated for its anticancer properties. A study focusing on triazolo[4,3-a]pyrazine derivatives demonstrated that certain analogs exhibited potent anti-tumor activity against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Notably, one derivative showed IC50 values of 0.83 μM against A549 cells and 0.15 μM against MCF-7 cells . These results suggest that modifications in the structure can significantly enhance the anticancer efficacy.

    Structure–Activity Relationship (SAR)

    The biological activity of N-(2,5-difluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide can be attributed to specific structural features:

    • Substituents : The presence of electron-donating groups on the phenyl ring enhances antibacterial activity.
    • Core Structure : The triazolo[4,3-a]pyrazine moiety is pivotal in conferring both antibacterial and anticancer properties.

    Case Studies

    Several case studies have been conducted to evaluate the efficacy of compounds related to N-(2,5-difluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide:

    StudyCompoundActivityIC50/MIC Values
    Similar DerivativeAntibacterialMIC: 32 μg/mL (S. aureus), 16 μg/mL (E. coli)
    Derivative 22iAnticancerIC50: 0.83 μM (A549), 0.15 μM (MCF-7)

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.